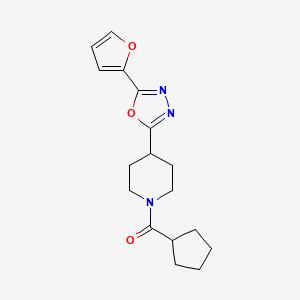![molecular formula C27H23N3O3S B2380497 2-(3-ベンジル-2,4-ジオキソ-3,4-ジヒドロ[1]ベンゾチエノ[3,2-d]ピリミジン-1(2H)-イル)-N-(4-エチルフェニル)アセトアミド CAS No. 902293-73-6](/img/new.no-structure.jpg)
2-(3-ベンジル-2,4-ジオキソ-3,4-ジヒドロ[1]ベンゾチエノ[3,2-d]ピリミジン-1(2H)-イル)-N-(4-エチルフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, featuring a benzothieno[3,2-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, the compound may exhibit activity against various enzymes or receptors, making it a candidate for drug discovery and development. Its potential as an inhibitor or activator of specific biological pathways is of significant interest.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests possible applications in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzothienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. Common reagents include sulfuric acid or sodium hydroxide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides.
作用機序
The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothienopyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Benzothienopyrimidines: Other compounds in this class may share similar biological activities but differ in their substituents, affecting their potency and selectivity.
Benzothiadiazines: These compounds also feature a fused benzene-thiophene ring system but with different functional groups, leading to distinct biological properties.
Uniqueness
The uniqueness of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
902293-73-6 |
|---|---|
分子式 |
C27H23N3O3S |
分子量 |
469.56 |
IUPAC名 |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-2-18-12-14-20(15-13-18)28-23(31)17-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3,(H,28,31) |
InChIキー |
XLNCRAXJHAQUFX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)


![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)
![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)

![1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2380430.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)



